1-(2-Chlorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(2-Chlorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClN·HCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the second position
Scientific Research Applications
1-(2-Chlorophenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressants and other central nervous system (CNS) active agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Structurally similar compounds, such as cathinone derivatives, have been known to target protein-transporting monoamines . These include dopamine, noradrenaline, and serotonin, which play crucial roles in neurotransmission .
Mode of Action
Based on the structural similarities with cathinone derivatives, it can be hypothesized that this compound may interact with its targets by inhibiting the reuptake of monoamines in the synaptic gap . This inhibition could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects.
Biochemical Pathways
Given its potential interaction with monoamine transporters, it can be inferred that this compound may influence the monoaminergic pathways, particularly those involving dopamine, noradrenaline, and serotonin . The downstream effects of such interactions could include alterations in mood, cognition, and motor control, among others.
Action Environment
For instance, the compound is known to be stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-chlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the reduction and subsequent salt formation processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted phenylpropanamines.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)propan-1-amine hydrochloride
- 1-(4-Chlorophenyl)propan-1-amine hydrochloride
- 1-(2-Chlorophenyl)-2-propanamine hydrochloride
Comparison: 1-(2-Chlorophenyl)propan-1-amine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735001 | |
Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-85-6 | |
Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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